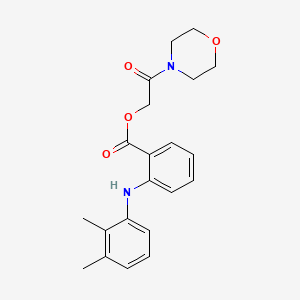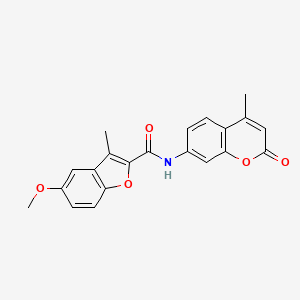![molecular formula C18H13N3O3 B10803402 N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B10803402.png)
N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-631324 is a compound used primarily as a protein transfection reagent. It is designed to deliver biologically active proteins directly into live cells with high efficiency and low cytotoxicity. This compound is particularly useful in various biological and medical research applications, including cell cycle studies, transcriptional regulation, protein localization, and signaling pathway studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of WAY-631324 involves the synthesis of a cell-penetrating peptide that can bind and transport active proteins into mammalian cells. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated to ensure high transfection efficiency and minimal cytotoxicity .
Industrial Production Methods
Industrial production of WAY-631324 involves large-scale synthesis and purification processes to ensure the compound’s consistency and quality. The production methods are designed to meet stringent regulatory standards and ensure the compound’s efficacy in various research applications .
Chemical Reactions Analysis
Types of Reactions
WAY-631324 primarily undergoes non-covalent interactions with proteins and cell membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to facilitate the delivery of proteins into cells through peptide-mediated transfection .
Common Reagents and Conditions
The compound is used in conjunction with a buffer solution to facilitate protein transfection. The specific reagents and conditions used in these reactions are optimized to ensure high transfection efficiency and minimal cytotoxicity .
Major Products Formed
The major product formed from the use of WAY-631324 is the successful transfection of biologically active proteins into live cells. This process enables researchers to study various cellular processes and signaling pathways .
Scientific Research Applications
WAY-631324 has a wide range of scientific research applications, including but not limited to:
Cell Cycle Studies: Investigating the regulation and progression of the cell cycle.
Transcriptional Regulation: Studying the control of gene expression at the transcriptional level.
Protein Localization: Determining the subcellular localization of proteins.
Signaling Pathway Studies: Analyzing the signaling pathways involved in various cellular processes.
Apoptosis: Researching the mechanisms of programmed cell death.
Oncogenesis: Studying the molecular mechanisms of cancer development.
Epigenetics: Investigating the heritable changes in gene expression that do not involve changes to the underlying DNA sequence.
Cell Regeneration: Exploring the mechanisms of cell regeneration and repair.
Transdifferentiation: Studying the process by which one differentiated cell type transforms into another.
Mechanism of Action
WAY-631324 exerts its effects through a peptide-mediated transfection mechanism. The compound’s cell-penetrating peptide binds to the target protein and facilitates its transport across the cell membrane. Once inside the cell, the protein can exert its biological effects, allowing researchers to study various cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Xfect Protein Transfection Reagent: Another protein transfection reagent with similar applications and properties.
Lipofectamine: A widely used transfection reagent that utilizes lipid-based delivery mechanisms.
PEI (Polyethylenimine): A polymer-based transfection reagent used for delivering nucleic acids and proteins into cells.
Uniqueness of WAY-631324
WAY-631324 is unique in its ability to deliver a large amount of biologically active protein directly into live cells with minimal cytotoxicity. Its peptide-mediated transfection mechanism ensures high efficiency and low toxicity, making it a valuable tool for various research applications .
Properties
Molecular Formula |
C18H13N3O3 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13N3O3/c1-2-4-13-12(3-1)16-17(24-13)18(20-10-19-16)21-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2,(H,19,20,21) |
InChI Key |
NGFGGLKKLYJKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10803325.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B10803330.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B10803333.png)
![6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine](/img/structure/B10803334.png)

![6-[5-Chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B10803352.png)
![2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline](/img/structure/B10803360.png)
![4-[1-(3-Methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylbutan-1-one](/img/structure/B10803367.png)
![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B10803381.png)
![3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one](/img/structure/B10803383.png)

![2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B10803394.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10803398.png)
